1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Description
1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C24H29N5O2 and its molecular weight is 419.529. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anxiolytic Activity
1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea derivatives have been synthesized and evaluated for their anxiolytic activity. These compounds were tested in comparison with known drugs diazepam and gidazepam, showing anticonvulsant and anxiolytic activities without the muscle relaxant effect, suggesting the absence of a GABAergic component in their activity. Their tranquilizing activity was assessed using models like "open field", "corazol convulsions", and "wire test" on mice, indicating these compounds' potential as tranquilizers with possibly lesser sedation compared to diazepam but comparable or superior activity to gidazepam in some models (Demchenko et al., 2020).
Antimicrobial Activity
Another research focus for derivatives of this compound includes their antimicrobial activity. Specifically, 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides and related compounds have shown significant antimicrobial activity against strains of gram-positive and gram-negative bacteria as well as yeast fungi. These compounds have demonstrated activity levels comparable to or exceeding those of reference drugs like Cefixime and Linezolid, indicating their potential in the development of new antimicrobial agents (Demchenko et al., 2021).
Acylation and Chemical Modification
The chemical reactivity and modification potential of related structures, like 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile, have been explored through acylation reactions. These reactions yield derivatives with varied functional groups depending on the acylating agent used, demonstrating the versatile chemistry and potential for generating a wide range of compounds with different biological activities. Heating N-acyl derivatives leads to migration of the acyl group, showcasing the chemical diversity achievable with these core structures (Makei et al., 2004).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-3-31-21-13-11-20(12-14-21)29(24(30)25-19-9-7-8-18(2)16-19)17-23-27-26-22-10-5-4-6-15-28(22)23/h7-9,11-14,16H,3-6,10,15,17H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAVTFSUMJGFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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